Sedoheptulose 1,7-bisphosphate

Catalog No.
S561331
CAS No.
815-91-8
M.F
C7H16O13P2
M. Wt
370.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sedoheptulose 1,7-bisphosphate

CAS Number

815-91-8

Product Name

Sedoheptulose 1,7-bisphosphate

IUPAC Name

[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxo-7-phosphonooxyheptyl] dihydrogen phosphate

Molecular Formula

C7H16O13P2

Molecular Weight

370.14 g/mol

InChI

InChI=1S/C7H16O13P2/c8-3(1-19-21(13,14)15)5(10)7(12)6(11)4(9)2-20-22(16,17)18/h3,5-8,10-12H,1-2H2,(H2,13,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1

InChI Key

OKHXOUGRECCASI-SHUUEZRQSA-N

SMILES

C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O

Synonyms

Altro heptulose 1,7-bisphosphate, sedoheptulose 1,7-bisphosphate

Canonical SMILES

C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O

Description

Sedoheptulose 1,7-bisphosphate is a sedoheptulose derivative and a ketoheptose phosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a sedoheptulose. It is a conjugate acid of a sedoheptulose 1,7-bisphosphate(4-).
Sedoheptulose 1, 7-bisphosphate belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit. Sedoheptulose 1, 7-bisphosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Sedoheptulose 1, 7-bisphosphate exists in all eukaryotes, ranging from yeast to humans. Sedoheptulose 1, 7-bisphosphate can be converted into D-sedoheptulose 7-phosphate through the action of the enzyme sedoheptulose 1, 7-bisphosphatase.

Substrate in Calvin Cycle Studies

SBP acts as a crucial substrate in the Calvin cycle, the primary pathway for carbon fixation in plants [Wikipedia: Sedoheptulose-bisphosphatase]. Researchers utilize SBP to investigate the regulation and efficiency of the Calvin cycle enzymes. By measuring SBP levels and enzymatic activity of sedoheptulose-1,7-bisphosphatase (SBPase), the enzyme responsible for SBP breakdown, scientists gain insights into photosynthesis rates and potential limitations New insights into the structure and function of sedoheptulose-1,7-bisphosphatase; an important but neglected Calvin cycle enzyme: .

Genetic Engineering and Plant Physiology

Studies have employed transgenic plants with modified SBPase activity to understand the role of SBP in photosynthesis and plant growth. Altering SBPase levels allows researchers to observe the impact on photosynthetic capacity, sugar accumulation, and stress tolerance in plants Changes in SBPase activity influence photosynthetic capacity, growth, and tolerance to chilling stress in transgenic tomato plants: .

Sedoheptulose 1,7-bisphosphate is a seven-carbon sugar phosphate that plays a critical role in the Calvin cycle, a fundamental pathway for carbon fixation in photosynthetic organisms. Its chemical formula is C7H12O13P2C_7H_{12}O_{13}P_2, and it is classified as a monosaccharide with both an aldehyde and a ketone group depending on its structural form. Sedoheptulose 1,7-bisphosphate serves as a substrate for the enzyme sedoheptulose-1,7-bisphosphatase, which catalyzes its dephosphorylation to produce sedoheptulose 7-phosphate, thereby facilitating the regeneration of ribulose 1,5-bisphosphate in the Calvin cycle .

The primary reaction involving sedoheptulose 1,7-bisphosphate is its conversion into sedoheptulose 7-phosphate through the action of sedoheptulose-1,7-bisphosphatase. This reaction can be summarized as follows:

Sedoheptulose 1 7 bisphosphateSedoheptulose 7 phosphate+Pi\text{Sedoheptulose 1 7 bisphosphate}\rightarrow \text{Sedoheptulose 7 phosphate}+\text{Pi}

In addition to this dephosphorylation reaction, sedoheptulose 1,7-bisphosphate can also participate in reversible reactions catalyzed by fructose-bisphosphate aldolases, leading to the formation of dihydroxyacetone phosphate and D-erythrose 4-phosphate .

Sedoheptulose 1,7-bisphosphate is integral to the Calvin cycle, where it aids in carbon fixation and sugar regeneration. The activity of sedoheptulose-1,7-bisphosphatase is crucial for regulating the flow of carbon through this cycle. The enzyme is activated in light conditions and requires magnesium ions for optimal activity. Additionally, it exhibits sensitivity to pH changes and can be inhibited by low pH levels and feedback from its products .

Research indicates that sedoheptulose 1,7-bisphosphate levels correlate with photosynthetic carbon fixation rates, highlighting its role in plant metabolism .

Sedoheptulose 1,7-bisphosphate can be synthesized through various biochemical pathways. In plants, it is primarily generated during the Calvin cycle from ribulose 1,5-bisphosphate via carboxylation reactions. Enzymatic pathways involving sedoheptulose-1,7-bisphosphatase are essential for its synthesis and regulation . Additionally, synthetic methods in laboratory settings may involve chemical synthesis routes or enzymatic reactions utilizing purified enzymes .

Sedoheptulose 1,7-bisphosphate has potential applications in biotechnology and agriculture. Understanding its role in the Calvin cycle can lead to advancements in crop yield optimization by enhancing photosynthetic efficiency. Furthermore, manipulating levels of this compound could provide insights into plant stress responses and metabolic engineering strategies aimed at improving carbon fixation under varying environmental conditions .

Studies on sedoheptulose 1,7-bisphosphate have revealed interactions with several enzymes involved in carbohydrate metabolism. Notably, its interaction with sedoheptulose-1,7-bisphosphatase is pivotal for regulating its concentration within the chloroplast stroma. Additionally, research has shown that oxidative stress can impair the function of this enzyme through carbonylation processes that lead to enzyme inactivation . Investigations into how environmental factors influence these interactions are ongoing.

Several compounds share structural similarities with sedoheptulose 1,7-bisphosphate. Here are some notable examples:

Compound NameStructure TypeKey Features
Ribulose 1,5-bisphosphateFive-carbon sugarDirectly involved in the Calvin cycle; primary substrate for carboxylation.
Fructose 1,6-bisphosphateSix-carbon sugarIntermediate in glycolysis and gluconeogenesis; involved in energy metabolism.
Erythrose 4-phosphateFour-carbon sugarProduct of aldolase reactions; plays a role in various metabolic pathways.

Uniqueness: Sedoheptulose 1,7-bisphosphate is unique due to its specific role within the Calvin cycle and its lack of counterparts in non-photosynthetic organisms. Its distinct structure allows it to participate uniquely in reactions that regulate carbon flow during photosynthesis .

XLogP3

-6.1

Wikipedia

Sedoheptulose 1,7-bisphosphate

Dates

Modify: 2024-02-18

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